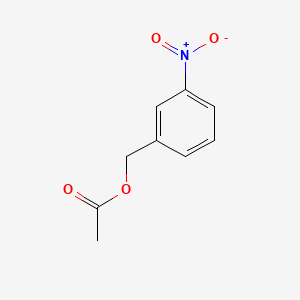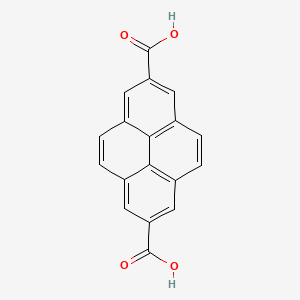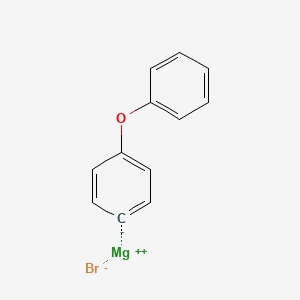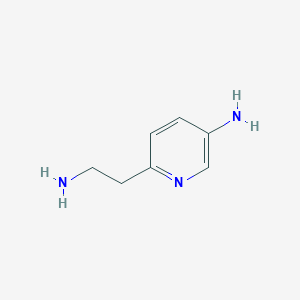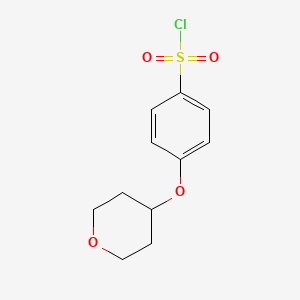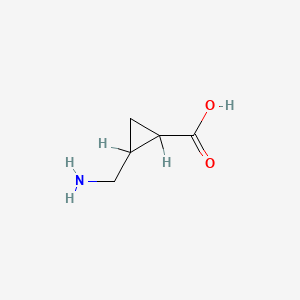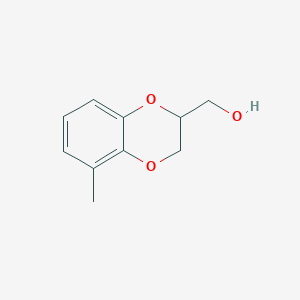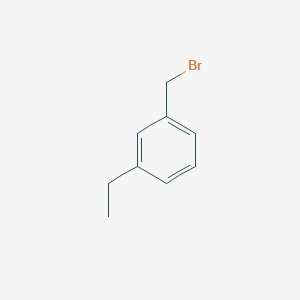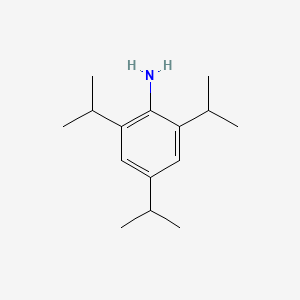
2,4,6-triisopropylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Triisopropylaniline is an organic compound with the molecular formula C15H25N. It is a derivative of aniline, where three isopropyl groups are attached to the 2, 4, and 6 positions of the benzene ring. This compound is known for its unique structural properties and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,6-Triisopropylaniline can be synthesized through several methods. One common approach involves the alkylation of aniline with isopropyl halides in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the substitution of hydrogen atoms on the benzene ring with isopropyl groups .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of catalytic processes to enhance yield and efficiency. Catalysts such as Lewis acids can be employed to promote the alkylation reaction, ensuring a higher degree of substitution and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Triisopropylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or nitro derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Quinones, nitro derivatives.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2,4,6-Triisopropylaniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Research studies utilize this compound to investigate its effects on biological systems and its potential as a bioactive molecule.
Medicine: It serves as a precursor in the development of drugs and therapeutic agents.
Industry: The compound is employed in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2,4,6-triisopropylaniline involves its interaction with specific molecular targets and pathways. The isopropyl groups attached to the benzene ring influence its reactivity and binding affinity to various enzymes and receptors. This compound can modulate biochemical pathways by acting as an inhibitor or activator, depending on the context of its application .
Comparison with Similar Compounds
- 2,6-Diisopropylaniline
- 2,4,6-Trimethylaniline
- 2,4,6-Tri-tert-butylaniline
- 2,4,6-Triphenylaniline
Comparison: 2,4,6-Triisopropylaniline is unique due to the presence of three isopropyl groups, which impart distinct steric and electronic properties. Compared to its analogs, such as 2,6-diisopropylaniline and 2,4,6-trimethylaniline, the triisopropyl derivative exhibits higher steric hindrance and altered reactivity. This uniqueness makes it valuable in specific applications where these properties are advantageous .
Properties
CAS No. |
21524-36-7 |
|---|---|
Molecular Formula |
C15H25N |
Molecular Weight |
219.37 g/mol |
IUPAC Name |
2,4,6-tri(propan-2-yl)aniline |
InChI |
InChI=1S/C15H25N/c1-9(2)12-7-13(10(3)4)15(16)14(8-12)11(5)6/h7-11H,16H2,1-6H3 |
InChI Key |
FQFPALKHIHTSNY-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)N)C(C)C |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)N)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


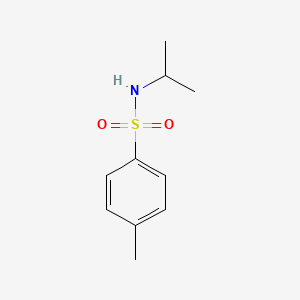
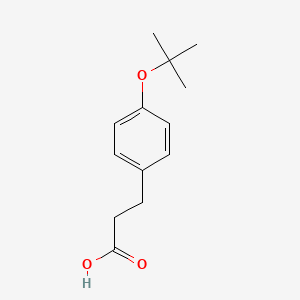
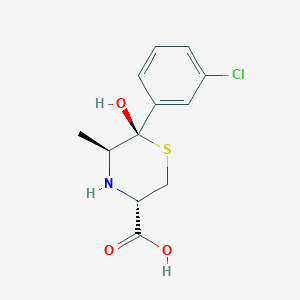
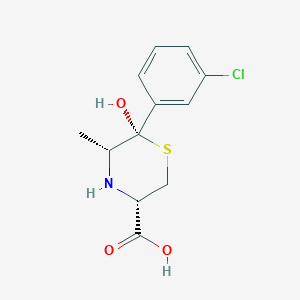
![3-[(3-Aminophenyl)diazenyl]aniline](/img/structure/B3188436.png)
